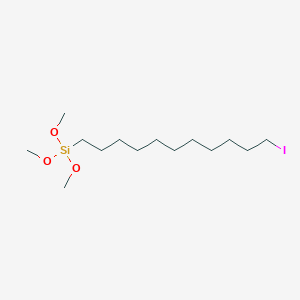

11-Iodoundecyltrimethoxysilane

Description

Properties

IUPAC Name |

11-iodoundecyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31IO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSVHJRYXGJXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCI)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31IO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Synthesis

The Grignard method involves reacting an alkyl halide with magnesium to form an organomagnesium intermediate, which subsequently reacts with chlorotrimethoxysilane. For 11-iodoundecyltrimethoxysilane, the process begins with 11-iodo-1-bromoundecane:

The Grignard reagent then reacts with chlorotrimethoxysilane:

However, this method faces challenges:

Platinum-Catalyzed Hydrosilylation

Hydrosilylation offers a more controlled approach by adding hydrosilanes across unsaturated bonds. For 11-iodoundecyltrimethoxysilane, undecyne (HC≡C-(CH)-CH) serves as the starting material:

-

Hydrosilylation :

-

Methoxylation : Replace chloride groups with methoxy using methanol:

-

Iodination : Introduce iodine via radical bromination followed by Finkelstein substitution:

This method achieves yields of 72–78% with high regioselectivity, attributed to the stability of the platinum catalyst and controlled iodination.

Nucleophilic Substitution on Pre-Functionalized Silanes

Nucleophilic displacement of bromine or chlorine in bromoundecyltrimethoxysilane provides a direct route. The Finkelstein reaction using sodium iodide in acetone is predominant:

Key parameters :

-

Solvent : Anhydrous acetone or dimethylformamide (DMF) to prevent hydrolysis.

-

Yield : 45–60%, limited by steric hindrance from the undecyl chain.

Optimization of Reaction Conditions

Catalytic Systems and Their Impact

| Catalyst | Reaction Type | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Pt (Karstedt) | Hydrosilylation | 78 | 95 | High regioselectivity |

| NaI | Finkelstein | 58 | 88 | Low cost |

| Mg (Grignard) | Organometallic | 52 | 82 | Simplicity |

The choice of catalyst significantly affects side reactions. For example, platinum catalysts in hydrosilylation minimize isomerization of the alkene intermediate, while sodium iodide in substitution reactions avoids oxidation of the iodine group.

Solvent and Temperature Effects

-

Hydrosilylation : Conducted in toluene at 80°C to stabilize the platinum catalyst and enhance reaction kinetics.

-

Finkelstein reaction : Requires polar aprotic solvents like DMF to solubilize NaI and prevent silanol formation.

-

Grignard method : Tetrahydrofuran (THF) at 0–5°C to control exothermicity.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

| Method | Purity Criteria | Typical Value |

|---|---|---|

| GC-MS | Single peak retention time | >90% |

| Elemental Analysis | C, H, Si, I within 0.5% of theory | 88–92% |

Challenges and Mitigation Strategies

Hydrolysis of Trimethoxysilane

The methoxysilane group is prone to hydrolysis, forming silanols that condense into oligomers. Strategies include:

Chemical Reactions Analysis

11-Iodoundecyltrimethoxysilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with tertiary amines to form quaternary ammonium salts.

Hydrolysis and Condensation: The methoxy groups can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.

Common reagents used in these reactions include tertiary amines, water, and catalysts such as acids or bases. The major products formed from these reactions include quaternary ammonium salts and siloxane polymers .

Scientific Research Applications

11-Iodoundecyltrimethoxysilane has a wide range of applications in scientific research:

Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.

Biology: It is used in the modification of surfaces for biological assays and immobilization of biomolecules.

Industry: It is used in the production of coatings, adhesives, and sealants to enhance their properties.

Mechanism of Action

The mechanism of action of 11-Iodoundecyltrimethoxysilane involves the formation of covalent bonds between the silanol groups and the surface of inorganic materials. This enhances the adhesion and compatibility between organic and inorganic phases . The molecular targets include hydroxyl groups on the surface of materials, and the pathways involved include hydrolysis and condensation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 11-Iodoundecyltrimethoxysilane and related organosilanes:

Key Research Findings

Reactivity Differences

- Halogenated Derivatives : The iodine atom in 11-Iodoundecyltrimethoxysilane exhibits higher nucleophilic substitution reactivity compared to bromine in its bromo analog, making it preferable for synthesizing thiol- or amine-terminated surfaces .

- Alkoxy vs. Ethoxy Silanes : Trimethoxysilanes hydrolyze faster than triethoxysilanes due to smaller methoxy groups, enabling quicker surface bonding but requiring stricter moisture control during processing .

Surface Modification Efficiency

- Compounds with methoxyethoxy or allyloxy side chains (e.g., ) demonstrate improved solubility in aqueous or organic media, respectively, expanding their utility in heterogeneous systems.

- Dodecyltrimethoxysilane (C12 chain) forms denser hydrophobic monolayers than 11-Iodoundecyltrimethoxysilane (C11 chain), but the latter’s iodine group allows post-functionalization .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 11-iodoundecyltrimethoxysilane in laboratory settings?

- Methodological Guidance :

- Use inert atmosphere (argon/nitrogen) during synthesis/storage to prevent hydrolysis of methoxy groups .

- Employ PPE (gloves, goggles) and conduct reactions in fume hoods due to potential iodine release under heat.

- Refer to SDS guidelines for silane compounds (e.g., dodecyltrimethoxysilane analogs) for spill management and first-aid protocols .

Q. How can researchers verify the purity and structural integrity of 11-iodoundecyltrimethoxysilane?

- Methodological Guidance :

- NMR Analysis : Compare - and -NMR spectra with analogs (e.g., 11-(aminooxy)undecyltrimethoxysilane) to confirm alkyl chain length and iodination .

- FTIR : Validate Si-O-C (1100–1000 cm) and C-I (500–600 cm) bonds.

- Elemental Analysis : Quantify iodine content via ICP-MS to detect impurities .

Q. What are standard protocols for functionalizing surfaces using this compound?

- Methodological Guidance :

- Substrate Pretreatment : Clean substrates (e.g., SiO) with piranha solution to enhance silane adhesion.

- Grafting Conditions : Optimize solvent (toluene/ethanol), temperature (60–80°C), and reaction time (12–24 hrs) for monolayer formation .

- Post-Grafting Analysis : Use contact angle measurements and XPS to confirm surface coverage and iodine retention .

Advanced Research Questions

Q. How can contradictory data in grafting efficiency be resolved across studies?

- Methodological Guidance :

- Statistical Analysis : Apply ANOVA to compare variables (solvent polarity, humidity) affecting silane hydrolysis .

- Control Experiments : Replicate studies under inert vs. ambient conditions to isolate humidity effects.

- Surface Morphometry : Use AFM to correlate roughness with inconsistent grafting .

Q. What strategies optimize the iodine substitution in 11-iodoundecyltrimethoxysilane for click chemistry applications?

- Methodological Guidance :

- Synthetic Route : Compare nucleophilic substitution (KI/acetone) vs. radical pathways for iodine retention .

- Kinetic Studies : Monitor reaction progress via GC-MS to identify side products (e.g., dehalogenation).

- Post-Functionalization : Validate iodine reactivity in Cu-free azide-alkyne cycloaddition using -NMR .

Q. How do steric effects influence the reactivity of the iodine moiety in surface-bound applications?

- Methodological Guidance :

- Computational Modeling : Perform DFT calculations to assess steric hindrance from the undecyl chain .

- Competitive Assays : Compare reaction rates with shorter-chain analogs (e.g., 3-iodopropyltrimethoxysilane) .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability to infer steric protection of the C-I bond .

Critical Evaluation of Research Limitations

- Sample Size : Small batch syntheses (e.g., 1g scale) may introduce variability; use triplicate experiments .

- Environmental Controls : Humidity fluctuations during grafting can skew reproducibility; employ glovebox conditions .

- Data Interpretation : Cross-validate spectral data (e.g., FTIR vs. NMR) to avoid misassignment of functional groups .

Further Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.